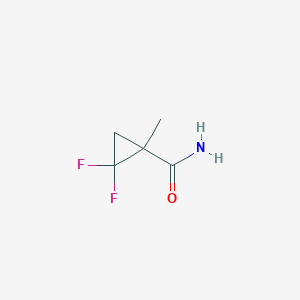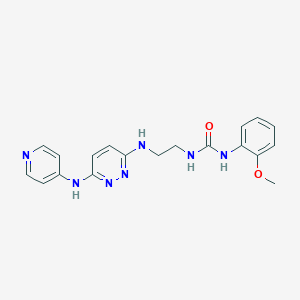
1-(2-甲氧基苯基)-3-(2-((6-(吡啶-4-基氨基)嘧啶-3-基)氨基)乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea" is a urea derivative that is likely to possess biological activity given the presence of a urea moiety and substituted phenyl groups. Urea derivatives are known for their wide range of biological activities, including antiproliferative, anticancer, and enzyme inhibitory effects .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, similar compounds have been synthesized using different methods. For instance, a flexible series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the spacer length and test compounds with greater conformational flexibility . Another approach involved the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas through a key intermediate, 6-aminoimidazo[1,2-a]pyrazine . These methods highlight the versatility in the synthesis of urea derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The crystal structure of a similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was characterized by various spectroscopic methods and single-crystal X-ray diffraction . This detailed analysis provides insights into the three-dimensional arrangement of atoms and the potential interaction sites for biological targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of an amino group and a urea moiety allows for interactions with biological macromolecules, such as enzymes or receptors. For example, the flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed antiacetylcholinesterase activity, indicating that these compounds can interact with the enzyme's active site .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The substituents on the phenyl rings and the length of the spacers between pharmacophoric units can affect these properties. For instance, the optimal chain length of five methylene groups in the flexible urea series was found to allow efficient interaction with enzyme hydrophobic binding sites . Additionally, the introduction of a cyclohexyl group instead of a benzyl group showed that an aromatic residue is not a prerequisite for activity, which could influence the compound's lipophilicity and, consequently, its pharmacokinetic properties .
科学研究应用
抗癌潜力
研究突出了与指定化合物类似的脲衍生物在癌症治疗领域的作用。王晓萌等(2015 年)的一项研究调查了 N-(6-(2-甲氧基-3-(4-氟苯磺酰胺)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺的改性,用烷基脲取代乙酰胺基团,显示出显着的抗癌作用,毒性降低。这些化合物对人癌细胞系表现出有效的抗增殖活性,并在小鼠模型中有效抑制肿瘤生长,表明其作为低毒性抗癌剂的潜力(王等,2015 年)。
酶抑制
脲衍生物在酶抑制中也发挥着至关重要的作用,这对于开发治疗剂至关重要。Sujayev 等(2016 年)合成了一种环状脲衍生物,并测试了它对碳酸酐酶同工酶、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的抑制作用,证明了有效的抑制特性。这些发现强调了脲衍生物在设计与病理状况相关的各种酶的抑制剂方面的潜力(Sujayev 等,2016 年)。
神经保护特性
在神经退行性疾病领域,脲和硫脲衍生物显示出前景。Azam 等(2009 年)设计并合成了一系列脲和硫脲衍生物,在小鼠的氟哌啶醇诱导的僵直中表现出显着的抗帕金森活性。这些化合物不仅能有效缓解帕金森病症状,而且还通过影响大脑中氧化应激的生化标志物表现出神经保护特性。这项研究为帕金森病的新治疗策略的开发开辟了道路,并强调了脲衍生物在神经保护中的重要性(Azam 等,2009 年)。
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-28-16-5-3-2-4-15(16)24-19(27)22-13-12-21-17-6-7-18(26-25-17)23-14-8-10-20-11-9-14/h2-11H,12-13H2,1H3,(H,21,25)(H,20,23,26)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATGZBXRJATGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)

![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)
![N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3012555.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)
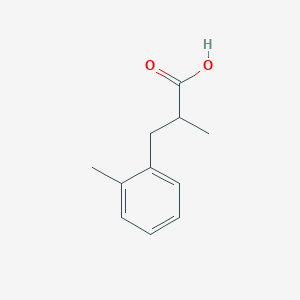
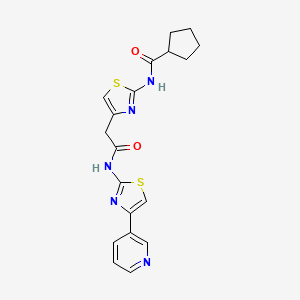
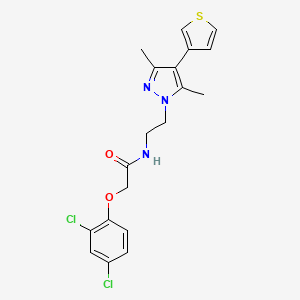

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)
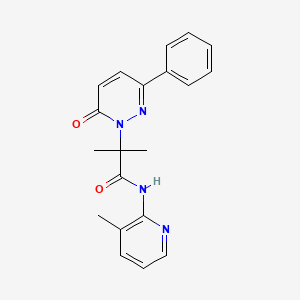
![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)
